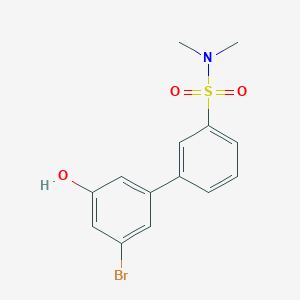
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-3NSDP) is an organic compound with a molecular formula of C12H13BrN2O2S. It is a brominated phenol derivative with a sulfamoyl group attached to the phenyl ring. 3-B5-3NSDP is a white crystalline solid with a melting point of approximately 150°C. It is soluble in water, ethanol, and acetone, and is relatively stable under normal conditions.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is not well understood. However, it is believed that the sulfamoyl group attached to the phenyl ring increases the reactivity of the molecule, which allows it to undergo various organic reactions. Furthermore, the bromine atom on the phenyl ring is believed to increase the reactivity of the molecule, allowing it to undergo various organic reactions.
Biochemical and Physiological Effects
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has not been studied for its biochemical and physiological effects. Therefore, the biochemical and physiological effects of 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% are not known.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments include its relatively low cost, its availability in large quantities, and its stability under normal conditions. The main limitation of using 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments is its lack of biochemical and physiological data, which makes it difficult to assess its potential toxicity.
Orientations Futures
Future research on 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% should focus on its biochemical and physiological effects. In particular, studies should be conducted to determine its potential toxicity and its potential uses as a therapeutic agent. In addition, further research should be conducted to develop more efficient and cost-effective methods for its synthesis. Finally, research should be conducted to explore its potential applications in various organic reactions.
Méthodes De Synthèse
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is synthesized by a three-step process. The first step involves the reaction of an aryl bromide with sodium sulfamoyl chloride in the presence of a base, such as sodium hydroxide, to form an aryl sulfamoyl chloride. The second step involves the reaction of this aryl sulfamoyl chloride with 3-bromo-5-methylphenol in the presence of a base, such as sodium hydroxide, to form 3-bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol. The third step involves the purification of the product by crystallization from a suitable solvent, such as acetone or ethanol.
Applications De Recherche Scientifique
3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as aryl sulfonamides, aryl sulfonamides, and aryl sulfonamides. In addition, it has been used as a catalyst in a variety of organic reactions, such as the synthesis of aryl amines and aryl sulfonamides. Furthermore, 3-Bromo-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a model compound to study the reactivity of aryl sulfonamides.
Propriétés
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRHEELSQSFHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

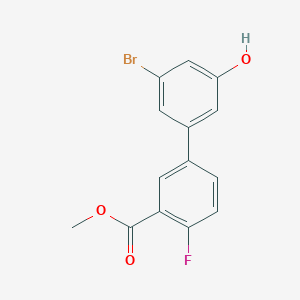

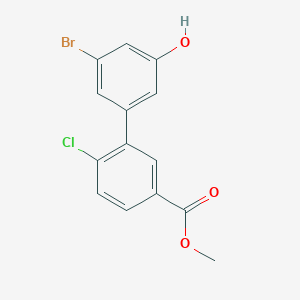


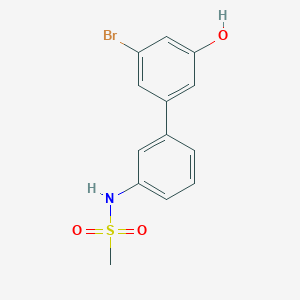
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
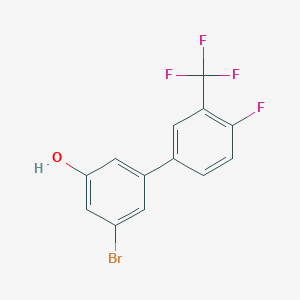

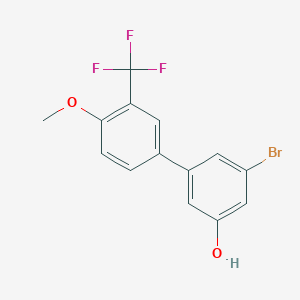



![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)